Cas no 1707374-14-8 ([3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine)

[3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine structure
1707374-14-8 structure
商品名:[3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine
CAS番号:1707374-14-8
MF:C8H13N3O3S
メガワット:231.27212023735
CID:5220271

[3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine 化学的及び物理的性質

名前と識別子

    • [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine
    • インチ: 1S/C8H13N3O3S/c1-5-3-8(5,15(2,12)13)7-10-6(4-9)14-11-7/h5H,3-4,9H2,1-2H3
    • InChIKey: WUPZAODJAVUVQV-UHFFFAOYSA-N
    • ほほえんだ: O1C(CN)=NC(C2(S(C)(=O)=O)CC2C)=N1

[3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM508713-1g
(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine
1707374-14-8 97%
1g
$1091 2023-02-17

[3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine 関連文献

[3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamineに関する追加情報

Research Briefing on [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 1707374-14-8)

In recent years, the compound [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 1707374-14-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole and cyclopropyl structural motifs, has demonstrated promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. The following briefing provides an overview of the latest research developments related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.

The synthesis of [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have focused on optimizing the yield and purity of this compound, with particular emphasis on the cyclopropanation and oxadiazole ring formation steps. Researchers have reported improved synthetic routes that reduce byproduct formation and enhance scalability, making the compound more accessible for further pharmacological evaluation.

Pharmacological studies have revealed that [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine exhibits notable activity as a modulator of specific enzyme systems, including those involved in inflammatory and neurodegenerative pathways. In vitro assays have demonstrated its ability to inhibit key enzymes such as cyclooxygenase-2 (COX-2) and monoamine oxidase-B (MAO-B), suggesting potential applications in treating conditions like chronic inflammation and Parkinson's disease. Additionally, preliminary in vivo studies in animal models have shown favorable pharmacokinetic profiles, including good oral bioavailability and blood-brain barrier penetration.

Recent advancements in structural-activity relationship (SAR) studies have further elucidated the critical functional groups responsible for the compound's biological activity. Modifications to the methylsulfonyl and cyclopropyl moieties have been explored to enhance potency and selectivity. These efforts have led to the development of derivative compounds with improved therapeutic indices, paving the way for future drug development programs.

Despite these promising findings, challenges remain in the clinical translation of [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine. Issues such as metabolic stability, potential off-target effects, and long-term safety profiles require further investigation. Ongoing research aims to address these concerns through comprehensive toxicology studies and advanced formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound into preclinical and clinical trials.

In conclusion, [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine represents a promising candidate for therapeutic development, with its unique chemical structure and multifaceted pharmacological activities. Continued research and optimization efforts hold the potential to unlock its full therapeutic value, offering new treatment options for a range of medical conditions. This briefing underscores the importance of further exploration and investment in this compound to fully realize its clinical potential.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.